molecular formula C18H20N4O B3132522 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-29-7

3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B3132522
CAS No.: 370588-29-7
M. Wt: 308.4 g/mol
InChI Key: GKEYTFDKZJPLCV-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a molecular formula of C18H20N4O and a molecular weight of 308.38 g/mol[_{{{CITATION{{{1{3,7,7-trimethyl-4-(pyridin-3-yl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo3,4-b ...{{{CITATION{{{_2{Design, synthesis, molecular docking, and biological activity of ...](https://link.springer.com/article/10.1007/s00044-023-03173-0).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multiple steps, starting with the condensation of appropriate precursors. One common synthetic route includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst. This reaction forms a combinatorial library of pyrazoloquinoline derivatives, which can then be further modified through reductive desulfurization, hydrolysis, and Suzuki coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. Large-scale reactors and optimized reaction conditions would be employed to achieve high yields and purity. Quality control measures, such as chromatographic techniques and spectroscopic analysis, would be used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a lead candidate for the development of new therapeutic agents. Its derivatives have been studied for their antituberculotic, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound and its derivatives are being explored for their potential use in treating various diseases, including tuberculosis, inflammation, and cancer. The ability to modify the core structure allows for the development of targeted therapies with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which 3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The pyrazoloquinoline core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific derivative and its biological target.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine: : A structurally related compound with similar biological activities.

  • Etazolate: : A pyrazoloquinoline derivative used for reducing anxiety and convulsions.

  • Tracazolate: : Another derivative with applications in reducing anxiety.

  • Cartazolate: : A derivative used in the treatment of anxiety and convulsions.

Uniqueness

3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique structural features and the potential for diverse biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

3,7,7-trimethyl-4-pyridin-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)22-21-10)7-18(2,3)8-13(16)23/h4-6,9,15H,7-8H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYTFDKZJPLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126365
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370588-29-7
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370588-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,6,7,8-Hexahydro-3,7,7-trimethyl-4-(3-pyridinyl)-5H-pyrazolo[3,4-b]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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